Irbesartan-d4

Descripción

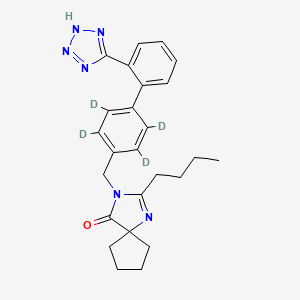

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSHYTLCDANDAN-WQKXEYJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670085 | |

| Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216883-23-6 | |

| Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is Irbesartan-d4 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Irbesartan-d4, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. Its primary application in research is as an internal standard for the quantitative analysis of Irbesartan in biological matrices, a critical component of pharmacokinetic and bioequivalence studies.

Core Concepts: The Role of Deuterated Internal Standards

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. The ideal internal standard is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. Isotopically labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry.

This compound possesses the same chemical structure and properties as Irbesartan, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, the four deuterium atoms increase its molecular weight, allowing it to be differentiated from the unlabeled Irbesartan by the mass spectrometer. This co-elution and differential detection enable precise and accurate quantification by correcting for variations in sample extraction, injection volume, and matrix effects.

Primary Use in Research: Pharmacokinetic and Bioanalytical Assays

This compound is predominantly used as an internal standard in the development and validation of bioanalytical methods for the quantification of Irbesartan in biological samples like plasma and urine.[1][2] These methods are fundamental to pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of Irbesartan is crucial for determining key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC).

Quantitative Data for Bioanalytical Methods

The following table summarizes typical quantitative parameters for the analysis of Irbesartan using this compound as an internal standard with LC-MS/MS.

| Parameter | Irbesartan | This compound (Internal Standard) | Reference |

| Precursor Ion (m/z) | 429.1 | 433.5 | [2] |

| Product Ion (m/z) | 206.9 | 193.0 | [3][4] |

| Ionization Mode | Positive or Negative Electrospray (ESI) | Positive or Negative Electrospray (ESI) | [4][5] |

Experimental Protocols

A validated LC-MS/MS method is essential for the reliable quantification of Irbesartan in biological samples. Below is a representative experimental protocol.

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Inject an aliquot (typically 5-20 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD 100 x 4.6 mm, 5 µm) is commonly used.[6]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution.[2][6]

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.[4][6]

-

Column Temperature: The column is typically maintained at a constant temperature, for instance, 40°C.[6]

Mass Spectrometry Conditions

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of Irbesartan in plasma using this compound.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Irbesartan is an angiotensin II receptor blocker (ARB).[7] It exerts its therapeutic effect by selectively blocking the AT1 receptor in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function.[7][8]

Caption: Mechanism of action of Irbesartan within the Renin-Angiotensin-Aldosterone System.

References

- 1. LC-MS/MS ASSAY FOR IRBESARTAN IN HUMAN PLASMA USING SOLID PHASE EXTRACTION TECHNIQUE: A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. A rapid LC-MS/MS method for simultaneous determination of berberine and irbesartan in rat plasma: Application to the drug-drug pharmacokinetic interaction study after oral administration in rats [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Irbesartan in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry [journal11.magtechjournal.com]

- 6. jocpr.com [jocpr.com]

- 7. What is the mechanism of Irbesartan? [synapse.patsnap.com]

- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Irbesartan-d4: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Irbesartan-d4, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. This document details its chemical and physical properties, structure, and primary applications, with a focus on its use as an internal standard in pharmacokinetic and bioanalytical studies.

Core Chemical and Physical Properties

This compound is a stable isotope-labeled version of Irbesartan, where four hydrogen atoms on the phenyl ring of the biphenyl-methyl group have been replaced with deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for the quantification of Irbesartan in biological matrices using mass spectrometry-based methods.[2][3]

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| IUPAC Name | 3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl-2,3,5,6-d4)methyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | [1] |

| CAS Number | 1216883-23-6 | [1][2][3][4] |

| Molecular Formula | C₂₅H₂₄D₄N₆O | [2][3][4] |

| Molecular Weight | 432.55 g/mol , 432.6 g/mol | [3][4][5] |

| Physical Form | A solid; White to Off-White Solid | [2][6] |

| Purity | ≥99% deuterated forms (d₁-d₄); >95% (HPLC) | [2][4] |

| Solubility | DMSO: ≥ 14 mg/mL; Methanol: Soluble (with heating); Ethanol: ≥ 0.5 mg/mL; DMF: ≥ 20 mg/mL | [2] |

| Storage Conditions | Store at -20°C for short-term (1 month); Store at -80°C for long-term (6 months); Refrigerator (2-8°C) for long-term storage | [1] |

| Unlabeled CAS Number | 138402-11-6 | [4] |

| Synonyms | BMS-186295-d4, SR-47436-d4, Aprovel-d4 |

Chemical Structure

This compound shares the same fundamental structure as its parent compound, Irbesartan. The key distinction is the incorporation of four deuterium atoms on the benzyl ring, which provides a distinct mass-to-charge ratio (m/z) for mass spectrometric detection without significantly altering its chemical behavior or chromatographic retention time.

Structure of this compound:

-

Core: A spirocyclic imidazole derivative connected to a biphenyl-tetrazole moiety.

-

Isotopic Labeling: The four deuterium atoms are located at the 2', 3', 5', and 6' positions of the phenyl group attached to the methyl linker.[2]

Mechanism of Action of Parent Compound: Irbesartan

Irbesartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor (Ki = 1.3 nM).[2] It functions by blocking the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. By inhibiting the binding of angiotensin II to the AT1 receptor, Irbesartan prevents vasoconstriction, aldosterone release, and other pressor effects, ultimately leading to a reduction in blood pressure.[1][7][8] This mechanism makes it an effective treatment for hypertension and diabetic nephropathy.[1][9]

The following diagram illustrates the Renin-Angiotensin System and the point of intervention by Irbesartan.

Caption: Irbesartan blocks the AT1 receptor, preventing Angiotensin II binding.

Experimental Protocols and Applications

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Irbesartan in complex biological samples, such as plasma or urine, via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3][5]

General Bioanalytical Workflow using LC-MS/MS

The use of a SIL-IS like this compound is critical for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.[10]

The diagram below outlines a typical workflow for quantifying Irbesartan using this compound.

Caption: Workflow for quantifying Irbesartan using this compound as an internal standard.

Detailed Experimental Method: LC-MS/MS Quantification

While specific parameters vary between laboratories, a representative protocol for the quantification of Irbesartan in human plasma is detailed below. This method is based on common practices for bioanalytical assays.[10][11]

1. Preparation of Stock and Working Solutions:

-

Irbesartan Stock: Accurately weigh and dissolve Irbesartan standard in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.

-

This compound Stock (IS): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Serially dilute the stock solutions with a methanol/water mixture to create calibration curve standards and quality control (QC) samples at various concentrations. The IS working solution is typically prepared at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Solid Phase Extraction - SPE):

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution.[10]

-

Vortex the mixture.

-

Add a buffer (e.g., 0.2 N sodium hydroxide) to alkalinize the sample, then vortex and centrifuge.[10]

-

Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes (Irbesartan and this compound) with a strong organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a specific volume (e.g., 250 µL) of the mobile phase.[10]

3. LC-MS/MS Conditions:

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions (Example):

-

Irbesartan: Q1: 429.2 -> Q3: 207.1

-

This compound: Q1: 433.2 -> Q3: 211.1

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both Irbesartan and this compound for each sample.

-

Calculate the peak area ratio (Irbesartan / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of Irbesartan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship and Application Context

The utility of this compound is fundamentally tied to its relationship with the non-labeled parent drug. The diagram below clarifies this relationship and its central role in pharmacokinetic studies, which are essential in drug development to understand a drug's absorption, distribution, metabolism, and excretion (ADME).[1]

Caption: this compound serves as an ideal internal standard for quantifying Irbesartan.

References

- 1. clearsynth.com [clearsynth.com]

- 2. caymanchem.com [caymanchem.com]

- 3. hexonsynth.com [hexonsynth.com]

- 4. This compound | CAS 1216883-23-6 | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Irbesartan Impurity 14-d4 | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. The value of irbesartan in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term use and tolerability of irbesartan for control of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. One moment, please... [ijpsm.com]

An In-depth Technical Guide to the Core Differences Between Irbesartan and Irbesartan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the distinctions between Irbesartan and its deuterated analog, Irbesartan-d4. The focus is on the structural, physicochemical, and analytical differences, with a particular emphasis on the application of this compound in quantitative bioanalysis.

Introduction: The Significance of Isotopic Labeling

Irbesartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist, widely prescribed for the treatment of hypertension. This compound is a stable isotope-labeled version of Irbesartan, where four hydrogen atoms have been replaced by deuterium atoms. This seemingly subtle modification has profound implications for its application in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies. The primary role of this compound is to serve as an internal standard in mass spectrometry-based assays for the precise quantification of Irbesartan in biological matrices.[1][2]

Structural and Physicochemical Distinctions

The core structural difference lies in the isotopic substitution on the benzyl group of the biphenylmethyl moiety. This substitution results in a nominal mass increase of four Daltons for this compound compared to Irbesartan.

Table 1: Physicochemical Properties of Irbesartan and this compound

| Property | Irbesartan | This compound | Reference |

| Chemical Formula | C₂₅H₂₈N₆O | C₂₅H₂₄D₄N₆O | [3] |

| Molecular Weight | 428.53 g/mol | 432.55 g/mol | [2] |

| Monoisotopic Mass | 428.2325 g/mol | 432.2573 g/mol | |

| Appearance | White to off-white crystalline powder | White to off-white solid | [3] |

| Solubility | Practically insoluble in water, slightly soluble in alcohol and methylene chloride | Soluble in DMSO and DMF | [3] |

While the isotopic labeling does not significantly alter the macroscopic physicochemical properties such as solubility and appearance, the difference in mass is the critical feature exploited in mass spectrometry.

Pharmacokinetics and Pharmacodynamics: A Tale of Two Analogs

From a pharmacological perspective, the deuteration of Irbesartan is not intended to alter its mechanism of action or its pharmacokinetic and pharmacodynamic profiles. This compound, like Irbesartan, is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] The kinetic isotope effect, which can sometimes alter the metabolism of deuterated compounds, is generally considered negligible in the case of this compound, making it an ideal internal standard that co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer.

Synthesis Overview

Synthesis of Irbesartan

The synthesis of Irbesartan has been extensively documented in scientific literature and patents. A common synthetic route involves the following key steps:

-

Formation of the biphenyl intermediate: This is often achieved through a Suzuki coupling reaction.

-

Introduction of the tetrazole ring: This is typically accomplished by the reaction of a cyano group with an azide, such as sodium azide or tributyltin azide.

-

Alkylation: The final step involves the alkylation of the spiro-imidazole moiety with the biphenylmethyl group.

Numerous variations and improvements on this general scheme exist to enhance yield, purity, and safety.[4]

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, likely due to its proprietary nature as a specialized analytical standard. However, the synthesis would logically involve the use of a deuterated starting material. The four deuterium atoms in this compound are located on the phenyl ring of the biphenylmethyl group. Therefore, the synthesis would likely involve a deuterated analog of a key intermediate, such as 4-bromomethyl-2'-(1H-tetrazol-5-yl)biphenyl, where the four hydrogens on the bromomethyl-substituted phenyl ring are replaced with deuterium. This deuterated intermediate would then be used in the final alkylation step to produce this compound.

The Role of this compound in Quantitative Bioanalysis

The primary and most critical application of this compound is as an internal standard (IS) for the quantification of Irbesartan in biological samples (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]

Principle of Stable Isotope Dilution with LC-MS/MS

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. The principle relies on the fact that the deuterated standard is chemically identical to the analyte and therefore exhibits:

-

Identical chromatographic retention time: Irbesartan and this compound co-elute from the LC column.

-

Similar extraction recovery: Both compounds are extracted from the biological matrix with the same efficiency.

-

Comparable ionization efficiency and matrix effects: Any suppression or enhancement of the signal in the mass spectrometer due to the sample matrix affects both the analyte and the internal standard to the same extent.

By adding a known amount of this compound to the unknown sample, the ratio of the analyte signal to the internal standard signal can be used to accurately determine the concentration of Irbesartan, effectively correcting for any variations during sample preparation and analysis.

Experimental Protocol: Quantification of Irbesartan in Human Plasma

The following is a representative experimental protocol for the quantification of Irbesartan in human plasma using this compound as an internal standard, based on published methodologies.

5.2.1. Materials and Reagents

-

Irbesartan reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

5.2.2. Sample Preparation

-

Spiking: A known amount of this compound working solution is added to an aliquot of the plasma sample.

-

Protein Precipitation: Proteins in the plasma sample are precipitated by adding a solvent like methanol or acetonitrile.

-

Extraction: The supernatant is further purified using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

-

Reconstitution: The extracted sample is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

5.2.3. LC-MS/MS Conditions

Table 2: Typical LC-MS/MS Parameters for Irbesartan and this compound Analysis

| Parameter | Irbesartan | This compound | Reference |

| LC Column | C18 reverse-phase column | C18 reverse-phase column | [5][6] |

| Mobile Phase | Acetonitrile/Methanol and water with formic acid or ammonium acetate | Acetonitrile/Methanol and water with formic acid or ammonium acetate | [5][6] |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Electrospray Ionization (ESI), Positive or Negative | [6][8] |

| Precursor Ion (m/z) | 429.2 | 433.2 | [9] |

| Product Ion (m/z) | 207.1 | 211.1 | [10] |

| Cone Voltage (V) | 30 - 50 | 30 - 50 | |

| Collision Energy (eV) | 20 - 35 | 20 - 35 |

Note: Specific parameters such as cone voltage and collision energy are instrument-dependent and require optimization.

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for the quantification of Irbesartan in a biological sample using this compound as an internal standard.

Caption: Workflow for Irbesartan quantification using this compound.

Conclusion

The fundamental difference between Irbesartan and this compound is the isotopic labeling of the latter with four deuterium atoms. This structural modification, while having a negligible impact on the compound's pharmacological properties, is the cornerstone of its utility as a highly effective internal standard. The use of this compound in stable isotope dilution LC-MS/MS assays allows for the highly accurate and precise quantification of Irbesartan in complex biological matrices. This technical guide has provided a detailed overview of the key distinctions between these two molecules, their synthesis, and the critical role of this compound in modern bioanalytical research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Irbesartan D4 | CAS#:1216883-23-6 | Chemsrc [chemsrc.com]

- 3. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US8080670B2 - Process for the preparation of irbesartan - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. aragen.com [aragen.com]

- 10. A rapid LC-MS/MS method for simultaneous determination of berberine and irbesartan in rat plasma: Application to the drug-drug pharmacokinetic interaction study after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Irbesartan-d4 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quantification of therapeutic agents in biological matrices is a cornerstone of drug development, underpinning pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. Irbesartan, an angiotensin II receptor blocker, requires precise and accurate measurement to ensure its safe and effective use. This technical guide provides an in-depth examination of Irbesartan-d4, the deuterated stable isotope-labeled internal standard, and its mechanism of action in bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the pharmacological context of Irbesartan, the fundamental principles of using stable isotope-labeled internal standards, detailed experimental protocols, and the performance data that establish this compound as the gold standard for the quantitative analysis of Irbesartan.

Introduction: The Pharmacological Role of Irbesartan

Irbesartan is an orally active, non-peptide angiotensin II receptor blocker (ARB) used in the treatment of hypertension and diabetic nephropathy.[1][2] Its therapeutic effect is achieved by selectively blocking the binding of angiotensin II to the AT1 receptor subtype, which is found in numerous tissues, including vascular smooth muscle and the adrenal gland.[][4] Angiotensin II is a potent vasoconstrictor and the primary vasoactive hormone of the Renin-Angiotensin-Aldosterone System (RAAS).[5] By inhibiting the action of angiotensin II, Irbesartan causes vasodilation (relaxation of blood vessels), reduces the secretion of aldosterone, and consequently lowers blood pressure.[][6] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, ARBs like Irbesartan do not interfere with bradykinin metabolism, thereby avoiding side effects such as a persistent dry cough.[4] Given its critical role in managing cardiovascular disease, robust analytical methods are essential for its study.

The Core Principle: Why Use a Deuterated Internal Standard?

In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample before processing. Its purpose is to correct for the variability inherent in the analytical workflow.[7] While structurally similar compounds can be used, a stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the "gold standard".[8]

The "mechanism of action" of this compound is purely analytical, not pharmacological. Its utility is based on the principle that it is chemically and physically almost identical to the native (unlabeled) Irbesartan.[7] The key advantages are:

-

Identical Physicochemical Properties : It has the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[8]

-

Correction for Matrix Effects : Biological samples contain complex matrices that can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the SIL-IS co-elutes and has the same ionization properties, it experiences the same matrix effects as the analyte.[9][10]

-

Improved Accuracy and Precision : By normalizing the analyte's signal response to the IS's response, the ratio of the two remains constant even if sample loss occurs during preparation or if instrument response fluctuates. This significantly enhances the accuracy, precision, and robustness of the assay.[7]

This compound contains four deuterium (²H) atoms in place of hydrogen atoms. This increases its mass by 4 Daltons, allowing it to be clearly distinguished from the native Irbesartan by the mass spectrometer, while not significantly altering its chemical behavior during the analytical process.[11]

Experimental Protocol for Irbesartan Quantification

A validated bioanalytical method is critical for reliable data. The following is a representative LC-MS/MS protocol synthesized from published methods that utilize this compound as an internal standard.[11][12][13]

Sample Preparation (Solid Phase Extraction - SPE)

-

Spiking : To 200 µL of human plasma sample, add 25 µL of this compound working solution (the internal standard) and vortex.

-

Pre-treatment : Add 200 µL of 2% formic acid in water and vortex.

-

SPE Cartridge Conditioning : Condition an SPE cartridge (e.g., Strata-X) sequentially with 1.0 mL of methanol followed by 1.0 mL of Milli-Q water.

-

Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge sequentially with 1.0 mL of 2% formic acid in water, followed by 1.0 mL of 10% methanol in water.

-

Elution : Elute the analyte and internal standard from the cartridge using 1.0 mL of mobile phase.

-

Injection : Transfer the eluate to an autosampler vial and inject a small volume (e.g., 15 µL) into the LC-MS/MS system.[11]

Liquid Chromatography (LC) Conditions

-

Column : A reversed-phase C18 column (e.g., Hypurity Advance, 50 mm × 4.6 mm, 5 µm).[11]

-

Mobile Phase : An isocratic mixture of methanol and 0.1-0.2% formic acid in water (e.g., 85:15 v/v).[11]

-

Flow Rate : 0.70 mL/min.[11]

-

Column Temperature : 40°C.[14]

-

Run Time : A short run time of approximately 2.0 - 3.0 minutes is typical.[11][14]

Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Source : Electrospray Ionization (ESI), typically in negative ion mode for Irbesartan.[12][13]

-

Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions :

Method Performance and Validation Data

The use of this compound facilitates the development of highly sensitive, accurate, and precise bioanalytical methods that meet stringent regulatory guidelines (e.g., US FDA). The table below summarizes typical performance characteristics from validated LC-MS/MS methods.

| Parameter | Performance Characteristic | Source |

| Internal Standard | This compound | [12],[13],[11] |

| Linearity Range | 10 - 5000 ng/mL | [12],[13] |

| Correlation Coefficient (r²) | > 0.99 | [12],[13] |

| Intra-day & Inter-day Precision (%CV) | < 15% | [12],[13] |

| Accuracy (% Bias) | Within ±15% of nominal values | [12],[13] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [12],[13] |

| Recovery | Consistent, precise, and reproducible | [14] |

| Matrix Effect | Minimal; %CV < 5% | [14] |

Note: Recovery and Matrix Effect data are from a method quantifying Irbesartan, demonstrating typical performance, though a different IS was used in that specific study.[14] Methods using this compound are designed to effectively control for these factors.

Conclusion

The "mechanism of action" of this compound as an internal standard is a cornerstone of modern bioanalytical chemistry. It is not a pharmacological mechanism but an analytical one, rooted in the principle of isotopic dilution mass spectrometry. Its near-identical physicochemical properties to the parent drug ensure that it faithfully tracks the analyte through every step of the analytical process, from extraction to detection. This co-eluting, stable isotope-labeled standard effectively compensates for sample loss and matrix-induced variations in instrument response. The result is a highly robust, precise, and accurate quantification method, making this compound an indispensable tool for researchers and scientists in the development and clinical monitoring of Irbesartan.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 4. What is the mechanism of Irbesartan? [synapse.patsnap.com]

- 5. Irbesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Irbesartan (Avapro): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. benchchem.com [benchchem.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. texilajournal.com [texilajournal.com]

- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpcbs.com [ijpcbs.com]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

A Technical Guide to Commercial Irbesartan-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Irbesartan-d4, a deuterated internal standard essential for the accurate quantification of the antihypertensive drug Irbesartan in preclinical and clinical research. This document outlines key technical specifications from various suppliers, detailed experimental protocols for its use in bioanalytical assays, and workflow visualizations to support study design and execution.

Commercial Suppliers and Product Specifications

This compound (CAS No. 1216883-23-6) is available from several reputable suppliers catering to the research community. The following tables summarize the key quantitative data for this compound from a selection of commercial sources to facilitate comparison and procurement.

Table 1: General Product Specifications for this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| LGC Standards | 1216883-23-6 | C₂₅H₂₄D₄N₆O | 432.55 |

| Cayman Chemical | 1216883-23-6 | C₂₅H₂₄D₄N₆O | 432.6 |

| GlpBio | 1216883-23-6 | C₂₅H₂₄D₄N₆O | 432.6 |

| MedchemExpress | 1216883-23-6 | C₂₅H₂₄D₄N₆O | 432.55 |

| Clearsynth | 1216883-23-6 | C₂₅H₂₄D₄N₆O | 432.55 |

| Sussex Research | 1216883-23-6 | C₂₅H₂₄D₄N₆O | 432.55 |

| ARTIS STANDARDS | 1216883-23-6 | C₂₅H₂₄D₄N₆O | 432.56 |

| Simson Pharma | 1216883-23-6 | Not Specified | Not Specified |

Table 2: Quality and Formulation Data for this compound

| Supplier | Purity | Isotopic Enrichment | Formulation | Storage Temperature |

| LGC Standards | >95% (HPLC) | Not Specified | Neat Solid | +4°C |

| Cayman Chemical | ≥98% (Irbesartan) | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ | Solid | -20°C |

| GlpBio | >99.00% | Not Specified | Solid | -20°C |

| MedchemExpress | 99.46% | Not Specified | Solid | -20°C (1 month), -80°C (6 months) |

| Clearsynth | ≥90% (HPLC) | Not Specified | Solid | 2-8°C |

| Sussex Research | >95% (HPLC) | >95% | Solid | Ambient Shipping |

| ARTIS STANDARDS | >95% (HPLC) | Not Specified | Solid | Not Specified |

| Simson Pharma | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocols: Bioanalysis of Irbesartan using this compound

This compound is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of Irbesartan quantification in biological matrices, such as human plasma. The following sections provide a detailed methodology synthesized from validated bioanalytical procedures.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

2.1.1. Stock Solutions:

-

Irbesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Irbesartan reference standard in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

2.1.2. Working Solutions:

-

Prepare working solutions for both Irbesartan and this compound by diluting the stock solutions with a suitable solvent, typically a methanol/water mixture (e.g., 50:50 v/v), to achieve the desired concentrations for spiking into plasma.

2.1.3. Calibration Standards (CS) and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank human plasma with the Irbesartan working solutions to achieve a concentration range that covers the expected in-study sample concentrations (e.g., 10-5000 ng/mL).

-

Prepare quality control samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma in the same manner as the calibration standards.

Sample Preparation from Human Plasma

Two common extraction techniques are employed for the analysis of Irbesartan in plasma: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

2.2.1. Liquid-Liquid Extraction (LLE) Protocol:

-

To a 500 µL aliquot of plasma sample (blank, CS, QC, or unknown), add 50 µL of the this compound working solution.

-

Add 50 µL of 0.5 N HCl to the plasma sample.

-

Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30 v/v).

-

Vortex the mixture for an extended period (e.g., 15 minutes) to ensure thorough extraction.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2.2.2. Solid-Phase Extraction (SPE) Protocol:

-

Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

-

Load the plasma sample, to which the this compound internal standard has been added, onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a strong organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Irbesartan and this compound.

Table 3: Example LC-MS/MS Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC Column | C18 reverse-phase column (e.g., Ace 5 C18, 100 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol and 0.1% formic acid in water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5-15 µL |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Tandem Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode |

| Monitored Transitions (MRM) | Irbesartan: m/z 427.1 → 193.0 this compound: m/z 431.1 → 193.0 |

| Dwell Time | ~200 ms per transition |

Workflow and Process Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows in the procurement and utilization of this compound for bioanalytical research.

safety and handling guidelines for Irbesartan-d4

An In-depth Technical Guide to the Safe Handling of Irbesartan-d4

This guide provides comprehensive safety and handling information for this compound, a deuterated analog of Irbesartan. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information compiled is based on available safety data sheets and scientific literature.

Compound Identification and Properties

This compound is the deuterium-labeled version of Irbesartan, an angiotensin II type 1 (AT1) receptor antagonist. It is primarily used as an internal standard for the quantification of Irbesartan in biological samples by mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1216883-23-6 | [1][2] |

| Molecular Formula | C₂₅H₂₄D₄N₆O | [2] |

| Molecular Weight | 432.55 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 180-182 °C | [3] |

| Solubility | DMSO: 100 mg/mL (ultrasonic and warming may be needed) | |

| DMF: ≥ 20 mg/mL | ||

| Ethanol: ≥ 0.5 mg/mL | ||

| Water: Insoluble | [3] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation[1]. While specific toxicological data for the deuterated form is limited, the data for the parent compound, Irbesartan, serves as a crucial reference.

Table 2: Hazard Identification for this compound

| Hazard Statement | GHS Classification | Precautionary Statement | Reference |

| H315: Causes skin irritation | Skin Irritation (Category 2) | P264, P280, P302+P352, P332+P317 | [1][4] |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280 | [1] |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | P261, P271 | [1][4] |

Toxicological Data (for Irbesartan)

-

Carcinogenicity: Not listed as a carcinogen by IARC, NTP, or OSHA[1][5].

-

Mutagenicity: Not found to be mutagenic in a battery of in vitro tests[5].

-

Reproductive Toxicity: May cause fetal harm. It is advised to avoid use during pregnancy[5][7][8].

Experimental Protocols: Safe Handling and Storage

Adherence to proper laboratory protocols is essential when working with this compound to minimize exposure and ensure stability.

Personal Protective Equipment (PPE)

A comprehensive assessment of risk should be conducted before handling. The following PPE is recommended:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected before use[9].

-

Body Protection: A laboratory coat or appropriate protective clothing[3][9].

-

Respiratory Protection: If handling as a powder or if dust formation is likely, use a suitable respirator in a well-ventilated area or a chemical fume hood[9].

Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood[9].

-

Do not breathe dust, fumes, gas, mist, vapors, or spray[1].

-

Take precautionary measures against static discharge[1].

Storage Conditions

Proper storage is critical to maintain the integrity and stability of this compound.

Table 3: Recommended Storage Conditions

| Condition | Temperature | Duration | Reference |

| Long-term Storage (as solid) | 2-8 °C | As per manufacturer's recommendation | [10] |

| Stock Solution | -20 °C | Up to 1 month | [11] |

| Stock Solution | -80 °C | Up to 6 months | [11] |

-

Avoid repeated freeze-thaw cycles of stock solutions.

Emergency Procedures

In the event of exposure or spillage, follow these first-aid and containment measures.

Table 4: First-Aid Measures

| Exposure Route | Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. | [5] |

| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. | [5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or physician immediately. | [5] |

Accidental Release Measures: Ensure adequate ventilation and wear appropriate PPE. Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable container for disposal[3][9]. Do not allow the substance to enter sewers or waterways[1].

Visualized Workflows and Pathways

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of chemical compounds like this compound in a research environment.

Caption: Workflow for Safe Handling of this compound.

Mechanism of Action: Signaling Pathway

Irbesartan functions by selectively blocking the angiotensin II type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin System (RAS). This action prevents the vasoconstrictive effects of angiotensin II.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | CAS 1216883-23-6 | LGC Standards [lgcstandards.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. winthropus.com [winthropus.com]

- 6. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]

- 7. Irbesartan (Avapro) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 8. Irbesartan | Side Effects, Dosage, Uses, and More [healthline.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. lobachemie.com [lobachemie.com]

- 11. medchemexpress.com [medchemexpress.com]

Interpreting the Certificate of Analysis for Irbesartan-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Irbesartan-d4, a deuterated internal standard crucial for pharmacokinetic studies and bioanalytical assays. Understanding the data presented in a CoA is paramount for ensuring the quality, accuracy, and reliability of experimental results.

Overview of this compound

This compound is a stable isotope-labeled version of Irbesartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] The deuterium labeling makes it an ideal internal standard for quantification of Irbesartan in biological matrices using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[3]

Key Physicochemical Data

A typical CoA for this compound will begin with fundamental physicochemical information. This data confirms the identity and basic properties of the compound.

| Property | Specification | Source |

| Chemical Name | 3-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl-2,3,5,6-d4)methyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | [3] |

| CAS Number | 1216883-23-6 | [1][3][4][5] |

| Molecular Formula | C₂₅H₂₄D₄N₆O | [3][4][5] |

| Molecular Weight | 432.55 g/mol | [4][5] |

| Appearance | White to Off-White Solid | [6] |

| Solubility | Soluble in Methanol (with heating) | [3] |

| Storage | Recommended at +4°C or -20°C for long-term storage | [4][7] |

Analytical Data and Purity Assessment

The core of the CoA is the analytical data, which quantifies the purity and isotopic enrichment of the standard. These values are critical for accurate quantification in downstream applications.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique used to determine the chemical purity of this compound by separating it from any non-labeled or other impurities.

| Parameter | Result |

| Purity by HPLC | >95% - ≥99% |

| Test Method | HPLC-UV |

Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and determine the extent of deuterium incorporation.

| Parameter | Result |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄) |

| Test Method | LC-MS/MS |

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule and the position of the deuterium labels.

| Parameter | Result |

| Structure Confirmation | Conforms to structure |

| Test Method | ¹H NMR, ¹³C NMR |

Detailed Experimental Protocols

A comprehensive CoA should provide sufficient detail on the methodologies used to generate the analytical data.

High-Performance Liquid Chromatography (HPLC) for Purity

-

Objective: To determine the chemical purity of the this compound sample by separating it from potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used (e.g., Purospher® STAR RP-18).[8]

-

Mobile Phase: A typical mobile phase might consist of a mixture of an acidic buffer (e.g., phosphate buffer at pH 3.2) and an organic solvent like acetonitrile or methanol.[8]

-

Detection: UV detection at a wavelength of approximately 220-230 nm.[8]

-

Procedure: A solution of this compound is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. The system suitability is checked to ensure the resolution between Irbesartan and any known related compounds is adequate.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment

-

Objective: To confirm the molecular weight and determine the percentage of deuterated molecules in the sample. This compound is often used as an internal standard for the quantification of Irbesartan.

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common.[9]

-

Mobile Phase: An isocratic mobile phase, for instance, a mixture of 0.2% formic acid and methanol (15:85, v/v), can be used.[9]

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. For this compound, the expected m/z would be higher than that of unlabeled Irbesartan. The isotopic distribution is analyzed to calculate the percentage of molecules that are deuterated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To confirm the chemical structure of this compound and verify the location of the deuterium atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD).[10]

-

Procedure: Both ¹H and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly reduced. The remaining signals should be consistent with the structure of the Irbesartan molecule. The ¹³C NMR spectrum will show the carbon signals, which can be compared to a reference spectrum of unlabeled Irbesartan.

Visualizing the Workflow and Signaling Pathway

Certificate of Analysis Interpretation Workflow

The following diagram illustrates the logical workflow for a researcher when interpreting a CoA for this compound.

Caption: Workflow for Interpreting an this compound Certificate of Analysis.

Irbesartan's Mechanism of Action: Angiotensin II Receptor Blockade

Irbesartan functions by blocking the Angiotensin II type 1 (AT₁) receptor. This action is central to its role as an antihypertensive agent.

Caption: Simplified Signaling Pathway of the Renin-Angiotensin System and the Action of Irbesartan.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Irbesartan D4 | CAS#:1216883-23-6 | Chemsrc [chemsrc.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 1216883-23-6 | LGC Standards [lgcstandards.com]

- 5. This compound | CAS 1216883-23-6 | LGC Standards [lgcstandards.com]

- 6. Irbesartan Impurity 14-d4 | CymitQuimica [cymitquimica.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystal Forms of the Antihypertensive Drug Irbesartan: A Crystallographic, Spectroscopic, and Hirshfeld Surface Analysis Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Bedrock of Precision in Quantitative Analysis

An In-Depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly within the complex biological matrices encountered in pharmaceutical development and clinical research, the pursuit of the highest accuracy and precision is paramount.[1] The inherent variability of the analytical process—spanning sample preparation, chromatographic separation, and ionization—can compromise the reliability of quantitative data.[1][2] The use of an internal standard (IS) is a fundamental strategy to mitigate these variabilities. Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the gold standard for quantitative mass spectrometry.[1][3]

This technical guide provides a comprehensive overview of the core principles, selection criteria, practical applications, and potential challenges associated with the use of deuterated internal standards. It is intended to serve as a resource for researchers, scientists, and drug development professionals seeking to develop robust and reliable quantitative LC-MS methods.

The Core Principle: Stable Isotope Dilution

The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), a powerful technique for precise quantification.[4] The principle relies on adding a known quantity of a deuterated version of the analyte to the sample at the earliest possible stage of the workflow.[4] A deuterated standard is a molecule in which one or more hydrogen atoms have been replaced by their stable, non-radioactive heavy isotope, deuterium (²H or D).[1][2]

This subtle increase in mass allows the mass spectrometer to differentiate the standard from the native analyte. However, their physicochemical properties remain nearly identical.[2] Consequently, the analyte and the deuterated standard exhibit the same behavior throughout the entire analytical process, including extraction efficiency, susceptibility to degradation, chromatographic retention time, and, crucially, ionization response in the mass spectrometer's source.[3][4] Any sample loss or variation in instrument response, such as ion suppression or enhancement, will affect both the analyte and the internal standard proportionally.[4][5] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to a significant improvement in accuracy and precision.[3]

Advantages of Employing Deuterated Internal Standards

The adoption of deuterated internal standards offers significant advantages over structural analogs or other non-isotopically labeled standards.[6]

-

Correction for Sample Preparation Variability : Losses can occur at multiple steps, including extraction, evaporation, and reconstitution. A deuterated standard, added at the beginning, accurately tracks and corrects for these procedural losses.[3]

-

Compensation for Matrix Effects : The "matrix effect" is the suppression or enhancement of an analyte's ionization due to co-eluting components from the sample matrix (e.g., plasma, urine).[7] As the deuterated standard ideally co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization and more accurate quantification.[5][6]

-

Enhanced Method Robustness : Analytical methods become less susceptible to minor variations in experimental conditions, leading to more reliable, reproducible, and transferable data across different batches, instruments, and laboratories.[1][3]

-

Improved Accuracy and Precision : By accounting for multiple sources of error, deuterated standards significantly improve the overall accuracy and precision of quantitative results, which is critical for regulatory submissions and clinical decision-making.[3][8]

Potential Challenges and Limitations

While deuterated standards are powerful tools, their successful implementation requires careful consideration of potential pitfalls.

-

The Deuterium Isotope Effect : The replacement of hydrogen with the heavier deuterium atom can sometimes lead to slight differences in physicochemical properties, such as lipophilicity.[4] This can cause a minor chromatographic shift, where the deuterated standard elutes at a slightly different retention time than the native analyte.[4] If this separation occurs in a region of changing matrix composition, the analyte and standard may experience differential ion suppression, which negates the primary benefit of using a SIL-IS and can lead to inaccurate results.[9]

-

Hydrogen-Deuterium (H-D) Exchange : Deuterium atoms located at certain positions on a molecule (e.g., attached to heteroatoms like oxygen or nitrogen, or at acidic carbons) can be susceptible to exchange with hydrogen atoms from the solvent or matrix.[1][10][11] This back-exchange leads to a loss of the isotopic label and compromises quantification.

-

Isotopic and Chemical Purity : The presence of unlabeled analyte as an impurity in the internal standard solution is a common issue that can lead to an overestimation of the analyte's true concentration, particularly at the lower limit of quantification (LLOQ).[1][12] Therefore, both high isotopic enrichment (typically ≥98%) and high chemical purity (>99%) are essential.[12]

Criteria for Selecting a High-Quality Deuterated Internal Standard

The reliability of a quantitative assay is directly linked to the quality of the internal standard. Key selection criteria include:

-

Position of Deuteration : The deuterium labels must be placed on stable, non-exchangeable positions within the molecule to prevent H-D exchange.[3][11] Labeling should be avoided on heteroatoms or carbons prone to enolization.[11]

-

Degree of Deuteration : A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte's natural isotopic distribution, preventing crosstalk or analytical interference.[3][13] However, excessive deuteration can increase the likelihood of chromatographic separation.[12]

-

Isotopic Purity : The standard should have a high degree of isotopic enrichment to minimize the amount of unlabeled analyte present in the standard material.[1][3]

-

Chemical Purity : The standard must be free from other chemical impurities that could co-elute and interfere with the analysis.[3]

-

Confirmed Co-elution : During method development, it is critical to experimentally verify that the deuterated standard co-elutes with the native analyte under the final chromatographic conditions.[4]

Visualizing Key Concepts and Workflows

Diagrams are essential for illustrating the logical and experimental processes involved in using deuterated internal standards.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible results. Below are example methodologies for common applications.

Protocol 1: Quantification of Testosterone in Bovine Serum by LC-MS/MS

This protocol outlines a liquid-liquid extraction (LLE) procedure for a small molecule from a serum matrix.[4]

-

Materials and Reagents :

-

Sample Preparation (Liquid-Liquid Extraction) :

-

Aliquoting : To 1.0 mL of bovine serum sample, calibrator, or quality control (QC) sample, add a precise volume of the Testosterone-d2 internal standard spiking solution.[4]

-

Equilibration : Vortex briefly to mix and allow the sample to equilibrate.[4]

-

Extraction : Add 5.0 mL of a hexane:ethyl acetate (90:10, v/v) mixture.[4]

-

Mixing : Vortex vigorously for 1 minute.[4]

-

Centrifugation : Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[4]

-

Evaporation : Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitution : Reconstitute the dried extract in 150 µL of the mobile phase (e.g., 70:30 v/v methanol/water with 0.1% formic acid) and transfer to an autosampler vial.[4]

-

-

LC-MS/MS Analysis :

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographic separation is typically performed on a C18 column.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both testosterone and testosterone-d2.

-

-

Data Analysis :

-

Calculate the ratio of the testosterone peak area to the testosterone-d2 peak area for all samples.[4]

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.[4]

-

Determine the concentration of testosterone in unknown samples by interpolating their response ratios on the calibration curve.[4]

-

Protocol 2: Quantification of Immunosuppressants in Whole Blood

This protocol details a protein precipitation (PPT) method, common in therapeutic drug monitoring.[2][14]

-

Materials and Reagents :

-

Analytes: Cyclosporine A, tacrolimus, sirolimus, everolimus standards.

-

Internal Standards: d12-Cyclosporine A, 13C,d2-Tacrolimus, 13C,d3-Sirolimus, 13C2,d4-Everolimus.[2]

-

Reagent: Zinc sulfate solution (0.1 M) in methanol/water for protein precipitation.[2][14]

-

Matrix: Whole blood collected in EDTA tubes.[2]

-

-

Sample Preparation (Protein Precipitation) :

-

Aliquoting : To 50 µL of whole blood sample, calibrator, or QC, add the deuterated internal standard mix.[2]

-

Precipitation : Add 250 µL of the zinc sulfate precipitation reagent to precipitate proteins.[2]

-

Mixing : Vortex the mixture thoroughly.

-

Centrifugation : Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.[2]

-

Transfer : Transfer the clear supernatant to an injection vial for LC-MS/MS analysis.[2]

-

Quantitative Data Summary

The impact of using a deuterated internal standard is most evident when compared to less ideal alternatives like structural analogs.

Table 1: Comparison of Assay Performance for Tubulin Inhibitor D-24851

This table summarizes a study comparing a deuterated (SIL) internal standard with a structural analog for the analysis of the tubulin inhibitor D-24851. The data shows the superior performance of the deuterated IS.[6][8]

| Concentration (ng/mL) | Internal Standard Type | Accuracy (%) | Precision (%CV) |

| 1.00 | Analog IS | 118.0 | 9.7 |

| Deuterated IS | 102.0 | 5.9 | |

| 50.0 | Analog IS | 110.0 | 11.0 |

| Deuterated IS | 101.0 | 3.0 | |

| 400.0 | Analog IS | 108.0 | 5.3 |

| Deuterated IS | 100.0 | 2.0 |

Data adapted from comparative studies.[6][8]

Table 2: Interpatient Assay Imprecision for Sirolimus

This table shows the difference in assay imprecision when measuring the immunosuppressant drug sirolimus using either a deuterated internal standard or a structural analog.[6]

| Internal Standard Type | Analyte | Mean Concentration (ng/mL) | Interpatient Imprecision (%CV) |

| Desmethoxyrapamycin (Analog) | Sirolimus | 7.8 | 10.3 |

| Sirolimus-d3 (Deuterated) | Sirolimus | 7.8 | 5.8 |

Data from therapeutic drug monitoring studies.[6]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for robust, accurate, and precise quantitative analysis.[2] By closely mimicking the behavior of the target analyte, they effectively compensate for the myriad variabilities inherent in the analytical workflow, from sample preparation to instrument response.[3] While their successful implementation requires careful selection and rigorous validation to avoid issues like isotopic exchange and chromatographic shifts, the benefits are undeniable. For professionals in drug development, clinical research, and other scientific fields, the proper use of deuterated internal standards is a critical component for ensuring the highest quality and integrity of analytical data.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. myadlm.org [myadlm.org]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. benchchem.com [benchchem.com]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. texilajournal.com [texilajournal.com]

The Critical Role of Irbesartan-d4 in Modern Pharmacokinetic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal function of Irbesartan-d4 in pharmacokinetic (PK) studies. As the field of bioanalysis demands increasing precision and accuracy, the use of stable isotope-labeled internal standards has become the gold standard. This document provides a comprehensive overview of the principles behind using this compound, detailed experimental protocols for its application, and a summary of relevant quantitative data to inform study design and interpretation.

The Core Principle: Why a Deuterated Internal Standard?

In quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise quantification of an analyte in a biological matrix.[1] The ideal IS behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector.

This compound, a deuterated form of Irbesartan, serves this purpose exceptionally well. By replacing four hydrogen atoms with deuterium, its chemical and physical properties remain nearly identical to the parent drug.[2] However, its mass is increased by four atomic mass units. This mass difference allows the mass spectrometer to differentiate between the analyte (Irbesartan) and the internal standard (this compound).

The primary role of this compound is to correct for variability that can occur at various stages of the analytical process.[2] By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's response to the IS's response is used for quantification.[2] This ratiometric measurement effectively normalizes for:

-

Sample Preparation Variability: Losses during extraction, evaporation, or reconstitution steps.

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).

-

Instrumental Variability: Fluctuations in injection volume or mass spectrometer response.[1]

Stable isotope-labeled internal standards like this compound are considered the "gold standard" because their co-elution with the analyte ensures they experience the same matrix effects, providing the most accurate compensation.[1]

Experimental Protocols: Bioanalytical Method for Irbesartan

The following sections detail a typical validated LC-MS/MS method for the quantification of Irbesartan in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies.[3][4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique used to isolate Irbesartan and this compound from plasma proteins and other interfering substances.

Protocol:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Spike with 50 µL of this compound working solution (e.g., 5.0 µg/mL in methanol) and vortex briefly.

-

Add 100 µL of a buffering agent, such as 1.0 M Di-Potassium hydrogen phosphate, and vortex.[4]

-

Add 2.5 mL of an organic extraction solvent mixture, such as diethyl ether:dichloromethane (70:30, v/v).[3]

-

Vortex mix for 10 minutes to ensure thorough extraction.

-

Centrifuge at approximately 2000 x g for 5 minutes at 10°C to separate the organic and aqueous layers.[4]

-

Carefully transfer the upper organic layer (approximately 2.0 mL) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The goal of the chromatographic separation is to resolve Irbesartan and this compound from other matrix components to minimize ion suppression.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Ace 5 C18, 100 mm × 4.6 mm, 5 µm)[3] |

| Mobile Phase | Methanol : 0.1% Formic Acid in Water (70:30, v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 40°C[4] |

| Injection Volume | 10 µL |

| Run Time | Approximately 3-5 minutes |

Mass Spectrometry (MS/MS) Conditions

A triple quadrupole mass spectrometer is used for quantification, operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | |

| Irbesartan | Q1: m/z 427.1 → Q3: m/z 193.0[3] |

| This compound | Q1: m/z 431.1 → Q3: m/z 193.0 |

| Ion Source Temp. | ~500°C |

| Dwell Time | ~200 ms per transition |

Quantitative Data Summary

The following tables summarize typical validation parameters and pharmacokinetic data for Irbesartan.

Bioanalytical Method Validation Parameters

This data demonstrates the performance of a typical LC-MS/MS assay for Irbesartan in plasma.

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 10 - 5000 ng/mL | [3] |

| Correlation Coefficient (r²) | > 0.99 | [3] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [3][5] |

| Intra-day Precision (%CV) | < 15% (typically 1.9% to 4.3%) | [3][5] |

| Inter-day Precision (%CV) | < 15% (typically 2.7% to 5.4%) | [3][5] |

| Intra-day Accuracy (%RE) | ±15% (typically 2.2% to 5.1%) | [3][5] |

| Inter-day Accuracy (%RE) | ±15% (typically 3.4% to 5.8%) | [3][5] |

| Mean Recovery (Irbesartan) | 59.2% - 67.5% | [3] |

| Mean Recovery (this compound) | ~64.4% | [3] |

Note: Recovery does not need to be 100% as long as it is consistent and reproducible, as the internal standard corrects for variability.[3]

Human Pharmacokinetic Parameters of Irbesartan

The following are key pharmacokinetic parameters for Irbesartan following oral administration in adults.

| Parameter | Value | Reference |

| Bioavailability | 60 - 80% | [6][7] |

| Time to Peak Concentration (Tmax) | 1.5 - 2.0 hours | [6] |

| Terminal Elimination Half-life (t½) | 11 - 15 hours | [6] |

| Renal Clearance | 3.0 - 3.5 mL/min | [6] |

Visualizing the Workflow and Concepts

The following diagrams, generated using the DOT language, illustrate key processes described in this guide.

Caption: Bioanalytical workflow for Irbesartan quantification.

Caption: Role of the internal standard in correcting variability.

Conclusion

This compound is an indispensable tool in the pharmacokinetic evaluation of Irbesartan. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data by effectively compensating for analytical variability. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) properties of Irbesartan, supporting both preclinical and clinical research.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Irbesartan in Human Plasma Using Irbesartan-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Irbesartan is a potent, orally active angiotensin II receptor antagonist used primarily for the treatment of hypertension.[1][2] Accurate quantification of Irbesartan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4] This application note details a highly selective and rapid Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Irbesartan in human plasma. The use of a stable isotope-labeled internal standard, Irbesartan-d4, ensures high accuracy and precision by correcting for matrix effects and variability during sample processing.[5] The protocol employs a straightforward protein precipitation technique for sample preparation, making it suitable for high-throughput analysis.[6]

Experimental

Materials and Reagents

-

Analytes: Irbesartan (≥98% purity), this compound (IS, ≥98% purity).

-

Solvents: HPLC or LC-MS grade Methanol, Acetonitrile.

-

Reagents: Formic acid (LC-MS grade, ~99%), Ultrapure water (e.g., Milli-Q system).[7]

-

Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation

-

LC System: An HPLC or UPLC system capable of delivering accurate gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

-

Analytical Column: A C18 reverse-phase column, such as a Hypurity Advance (50 mm × 4.6 mm, 5 µm), is recommended.[5][7]

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Irbesartan and this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the Irbesartan stock solution with a 50:50 methanol/water mixture.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 100 ng/mL.

Protocols

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the 100 ng/mL this compound (IS) working solution to each tube (except for blank matrix samples) and vortex briefly.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[8]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial.

-

Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.[5][7]

LC-MS/MS Method

The analysis is performed using a C18 column with an isocratic mobile phase for rapid elution. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization for sensitive and specific detection.

Table 1: Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Hypurity Advance C18 (50 mm × 4.6 mm, 5 µm)[5][7] |